molecular formula C9H17NO2 B2401377 Ethyl 3-aminocyclohexanecarboxylate CAS No. 53084-60-9

Ethyl 3-aminocyclohexanecarboxylate

Cat. No.: B2401377
CAS No.: 53084-60-9
M. Wt: 171.24
InChI Key: VALZPPHHDRBGHU-UHFFFAOYSA-N
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Description

Ethyl 3-aminocyclohexanecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 3-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound .

Another method involves the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate using enzymes such as Candida antarctica lipase B (CALB) in organic media .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-aminocyclohexanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-aminocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Ethyl 3-aminocyclohexanecarboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of an amino group and an ester group on a cyclohexane ring, offering distinct reactivity and versatility in chemical transformations.

Properties

IUPAC Name

ethyl 3-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZPPHHDRBGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Conc. HCl (1 mL) was added to a solution of 3-aminocyclohexanecarboxylic acid (500 mg, 3.49 mmol) in EtOH (20 mL) and stirring was continued at reflux temperature for 3 h. The reaction mixture was concentrated under reduced pressure to afford the crude, which was washed with 10% aqueous NaHCO3 solution, extracted with DCM, dried over anhydrous sodium sulphate to afford 300 mg of the title compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

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